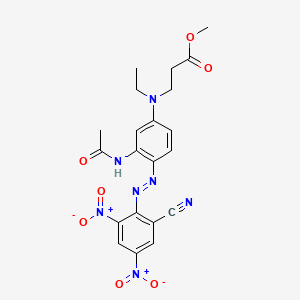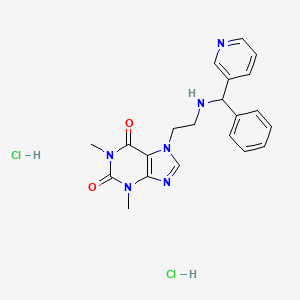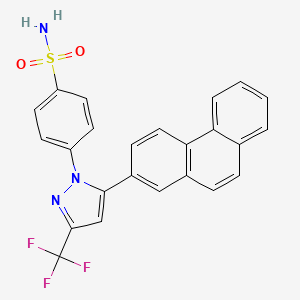
1-methyl-5-phenyl-2,3-dihydro-1,4-benzodiazepin-7-amine;dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-methyl-5-phenyl-2,3-dihydro-1,4-benzodiazepin-7-amine;dihydrochloride is a compound belonging to the benzodiazepine class Benzodiazepines are known for their wide range of pharmacological activities, including anxiolytic, sedative, muscle relaxant, and anticonvulsant properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-5-phenyl-2,3-dihydro-1,4-benzodiazepin-7-amine;dihydrochloride typically involves the condensation of 5-chloro-2-methylaminobenzophenone with chloroacetyl chloride in a carbon tetrachloride medium. This reaction yields 2-benzoyl-2’,4-dichloro-o-n-methylacetanilide, which is then reacted with hexamethylenetetramine in an isopropanol medium at 78-82°C .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
1-methyl-5-phenyl-2,3-dihydro-1,4-benzodiazepin-7-amine;dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Applications De Recherche Scientifique
1-methyl-5-phenyl-2,3-dihydro-1,4-benzodiazepin-7-amine;dihydrochloride has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other benzodiazepine derivatives.
Biology: It is studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.
Medicine: It is investigated for its potential therapeutic effects, such as anxiolytic and anticonvulsant properties.
Industry: It is used in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 1-methyl-5-phenyl-2,3-dihydro-1,4-benzodiazepin-7-amine;dihydrochloride involves its interaction with the gamma-aminobutyric acid (GABA) receptor-ionophore complex. This interaction enhances the inhibitory effects of GABA, leading to increased chloride ion influx and hyperpolarization of the neuron. This results in the calming and sedative effects commonly associated with benzodiazepines .
Comparaison Avec Des Composés Similaires
Similar Compounds
Diazepam: 7-chloro-1-methyl-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one.
Nimetazepam: 1-methyl-5-phenyl-7-nitro-1,3-dihydro-2H-1,4-benzodiazepin-2-one.
Uniqueness
1-methyl-5-phenyl-2,3-dihydro-1,4-benzodiazepin-7-amine;dihydrochloride is unique due to its specific substitution pattern and the presence of the amine group at the 7-position. This structural feature may confer distinct pharmacological properties compared to other benzodiazepines.
Propriétés
Numéro CAS |
5940-30-7 |
|---|---|
Formule moléculaire |
C16H19Cl2N3 |
Poids moléculaire |
324.2 g/mol |
Nom IUPAC |
1-methyl-5-phenyl-2,3-dihydro-1,4-benzodiazepin-7-amine;dihydrochloride |
InChI |
InChI=1S/C16H17N3.2ClH/c1-19-10-9-18-16(12-5-3-2-4-6-12)14-11-13(17)7-8-15(14)19;;/h2-8,11H,9-10,17H2,1H3;2*1H |
Clé InChI |
UEMYPZPYBIBIBL-UHFFFAOYSA-N |
SMILES canonique |
CN1CCN=C(C2=C1C=CC(=C2)N)C3=CC=CC=C3.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



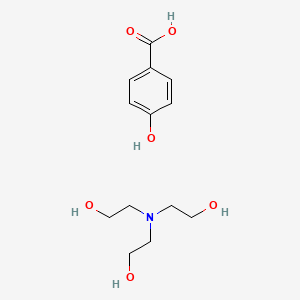
![(E)-but-2-enedioic acid;6-[3-(tert-butylamino)-2-hydroxypropoxy]-4H-1,4-benzothiazin-3-one](/img/structure/B12698992.png)
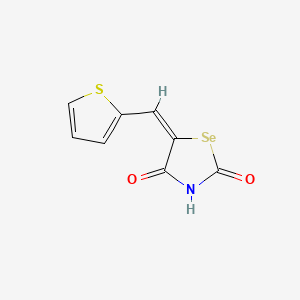
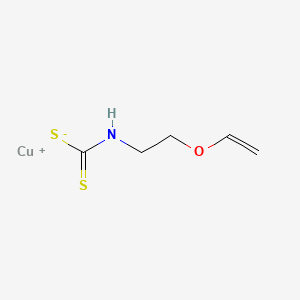
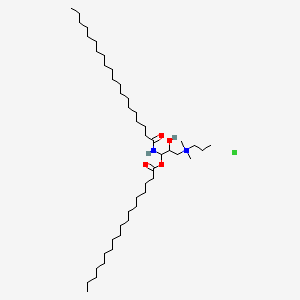

![(E)-but-2-enedioic acid;(4-nitrophenyl)-[4-[2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl]piperazin-1-yl]methanone](/img/structure/B12699012.png)
